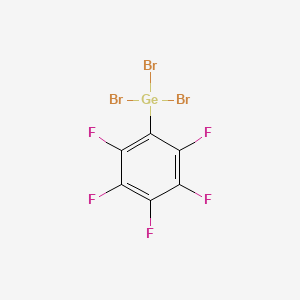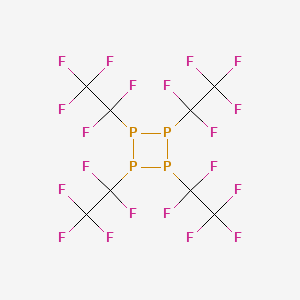
Tetraphosphetane, tetrakis(pentafluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphosphetane, tetrakis(pentafluoroethyl)- is a chemical compound with the formula C₈F₂₀P₄. It is known for its unique structure and properties, which make it an interesting subject of study in various fields of chemistry and industry .
Métodos De Preparación
The synthesis of tetraphosphetane, tetrakis(pentafluoroethyl)- involves specific reaction conditions and reagents. One common method includes the reaction of phosphorus trichloride with pentafluoroethyl lithium in the presence of a solvent such as diethyl ether . The reaction typically requires controlled temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with additional purification steps to ensure the compound’s purity and stability .
Análisis De Reacciones Químicas
Tetraphosphetane, tetrakis(pentafluoroethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of oxidized phosphorus species.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which tetraphosphetane, tetrakis(pentafluoroethyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail .
Comparación Con Compuestos Similares
Tetraphosphetane, tetrakis(pentafluoroethyl)- can be compared with other similar compounds, such as:
Tetrakis(pentafluoroethyl)aluminate: This compound has a similar structure but contains aluminum instead of phosphorus.
Tetrakis(trifluoromethyl)borate: Another similar compound, which contains boron and is known for its use as a weakly coordinating anion in catalysis and ionic liquids.
The uniqueness of tetraphosphetane, tetrakis(pentafluoroethyl)- lies in its phosphorus core and the specific properties imparted by the pentafluoroethyl groups. These properties make it particularly valuable in applications where stability, reactivity, and specific interactions with other molecules are required .
Propiedades
Número CAS |
35449-91-3 |
|---|---|
Fórmula molecular |
C8F20P4 |
Peso molecular |
599.95 g/mol |
Nombre IUPAC |
1,2,3,4-tetrakis(1,1,2,2,2-pentafluoroethyl)tetraphosphetane |
InChI |
InChI=1S/C8F20P4/c9-1(10,11)5(21,22)29-30(6(23,24)2(12,13)14)32(8(27,28)4(18,19)20)31(29)7(25,26)3(15,16)17 |
Clave InChI |
CNHFMKKYQQSVMZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)P1P(P(P1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole](/img/structure/B14676605.png)
![Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B14676610.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
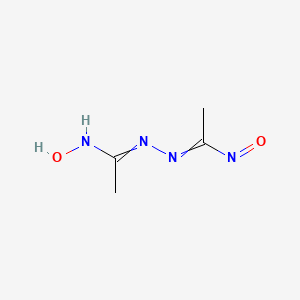
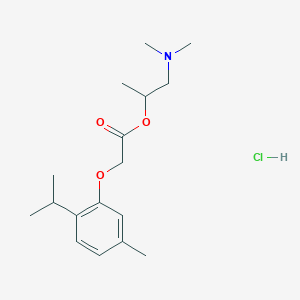
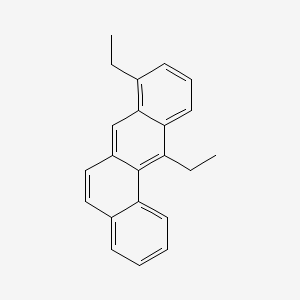
![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
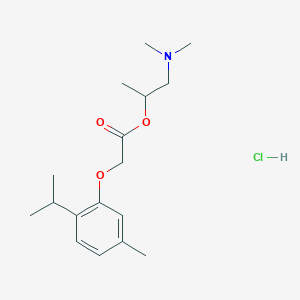
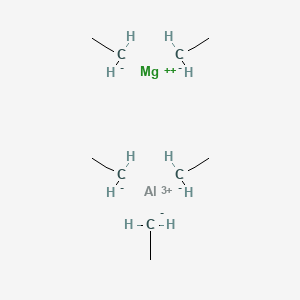
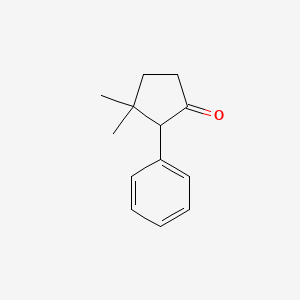
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)

